1-Cyclopentylpiperazine chemical properties and structure
1-Cyclopentylpiperazine chemical properties and structure
An In-depth Technical Guide to 1-Cyclopentylpiperazine: Chemical Properties and Structure
For researchers, scientists, and drug development professionals, 1-Cyclopentylpiperazine is a significant heterocyclic amine used as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, combining a cyclopentyl group with a piperazine (B1678402) ring, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.
Chemical Structure and Identification
1-Cyclopentylpiperazine is structurally defined by a piperazine ring substituted at one of the nitrogen atoms with a cyclopentyl group.
-
IUPAC Name: 1-cyclopentylpiperazine[1]
Physicochemical Properties
The physicochemical properties of 1-Cyclopentylpiperazine are crucial for its handling, reaction optimization, and application in synthesis. The data, compiled from various sources, is summarized below. Note that some variation exists in reported values, which may be attributed to different experimental conditions and purity levels.
| Property | Value | Source(s) |
| Molecular Weight | 154.25 g/mol | [1][2] |
| Appearance | White crystalline solid to colorless or light yellow liquid/powder.[2] | [2] |
| Melting Point | 25 °C to 98 °C (wide range reported) | [2] |
| Boiling Point | 233.3 °C @ 760 mmHg118-120 °C @ 13 mmHg105 °C @ 11 mmHg | [4][8] |
| Density (Predicted) | 0.989 ± 0.06 g/cm³ | [2][9] |
| Flash Point | 95.7 °C | [2][4] |
| pKa (Predicted) | 9.28 ± 0.10 | [2][7] |
| Refractive Index | 1.500 - 1.504 | [2] |
| Solubility | Slightly soluble in water.[2][10] Soluble in organic solvents like ethers, alcohols, ketones, DMSO, and methanol.[2] | [2][10] |
Experimental Protocols: Synthesis
The primary industrial synthesis of 1-Cyclopentylpiperazine involves the reductive amination of cyclopentanone (B42830) with piperazine.
Protocol: Catalytic Hydrogen Reduction
This method provides an efficient route using readily available starting materials.[8]
Materials:
-
Anhydrous piperazine
-
Cyclopentanone
-
Toluene (solvent)
-
Raney-nickel or Palladium (Pd) catalyst
-
Hydrogen gas
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Charging the Reactor: In a high-pressure autoclave, charge anhydrous piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5 with piperazine), toluene, and the hydrogenation catalyst (e.g., 2-50 wt% Raney-nickel based on piperazine).[8]
-
Reaction Conditions: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.[8]
-
Heating and Agitation: Heat the mixture to 50-130 °C while stirring. Maintain the reaction for 30 minutes to 6 hours, adding hydrogen as it is consumed to maintain pressure.[8]
-
Reaction Completion and Work-up: The reaction is complete when hydrogen consumption ceases. Cool the reactor to room temperature and vent the excess hydrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting filtrate is then subjected to distillation under reduced pressure to isolate 1-Cyclopentylpiperazine. A boiling point of 118-120 °C at 13 mmHg has been reported for the purified product.[8]
Caption: Experimental workflow for the synthesis of 1-Cyclopentylpiperazine.
Role in Drug Development
1-Cyclopentylpiperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate. Its structural motif is found in compounds targeting various biological systems.
-
H3 Receptor Antagonists: The molecule is used to synthesize novel quinolines that act as histamine (B1213489) H3 receptor antagonists, a class of drugs investigated for treating neurological disorders.[6][11]
-
Estrogen Receptor Modulators: It is also a precursor for developing selective estrogen receptor modulators (SERMs), which have applications in hormone-dependent therapies.[6][11]
-
Antibacterial Agents: Derivatives have shown potent antibacterial activity. For example, 3-(4-cyclopentyl-l-piperazinyl)iminomethylrifamycin SV is effective against Mycobacterium tuberculosis.[12]
The following diagram illustrates the role of 1-Cyclopentylpiperazine as a foundational element in the drug discovery pipeline.
Caption: Logical workflow of 1-Cyclopentylpiperazine in drug development.
Safety and Handling
1-Cyclopentylpiperazine is classified as an irritant and may be harmful if swallowed or inhaled.[1][2]
-
Hazard Codes: Xi, Xn (Irritant, Harmful).[9]
-
GHS Hazard Statements:
-
Precautionary Measures: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][14] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[2][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere if possible.[2][5]
References
- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]
- 5. 21043-40-3|1-Cyclopentylpiperazine|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
- 8. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]
- 9. 1-Cyclopentylpiperazine | 21043-40-3 [amp.chemicalbook.com]
- 10. parchem.com [parchem.com]
- 11. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
